logP Differentiation Within the 3-Substituted-3-(trifluoromethyl)undec-1-ene Series
The logP (octanol-water partition coefficient) of 3-ethyl-3-(trifluoromethyl)undec-1-ene is 5.8817, positioning it between the less lipophilic 3-methyl analog (logP = 5.4916) and the more lipophilic 3-isopropyl analog (logP = 6.1277) . The ΔlogP of 0.3901 relative to the methyl derivative and –0.2460 relative to the isopropyl derivative allows precise tuning of lipophilicity without changing the trifluoromethyl-undecene core, which is crucial for optimizing passive membrane permeability and metabolic stability in medicinal chemistry programs [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 5.8817 (C₁₄H₂₅F₃, 3-ethyl derivative) |
| Comparator Or Baseline | 3-methyl-3-(trifluoromethyl)undec-1-ene logP = 5.4916; 3-isopropyl-3-(trifluoromethyl)undec-1-ene logP = 6.1277; 3-phenyl-3-(trifluoromethyl)undec-1-ene logP = 6.4233 |
| Quantified Difference | ΔlogP = +0.3901 vs methyl; –0.2460 vs isopropyl; –0.5416 vs phenyl |
| Conditions | Calculated logP values sourced from Chemsrc database (consensus method, 2024). No experimental logP data available. |
Why This Matters
Lipophilicity is a master parameter in early-stage drug discovery; selecting the ethyl congener provides an intermediate logP that can optimize pharmacokinetic properties relative to its next-higher and next-lower homologs.
- [1] Crousse, B. Recent Advances in the Syntheses of N-CF₃ Scaffolds up to Their Valorization. Chem. Rec. 2023, 23, e202300011. DOI:10.1002/tcr.202300011. View Source
